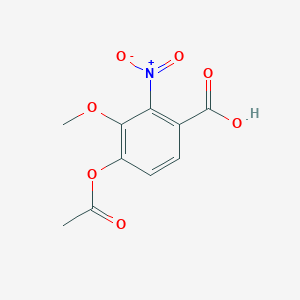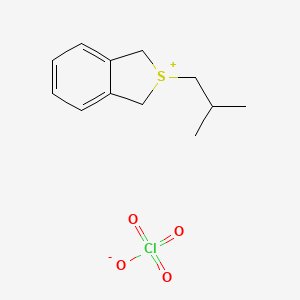
2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of oxazaphosphinanes, which are characterized by a phosphorus atom integrated into a heterocyclic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of phenylphosphonic dichloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
Aplicaciones Científicas De Investigación
2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one has been studied for its applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one involves its interaction with molecular targets through its phosphorus atom. This interaction can lead to the formation of stable complexes, which can modulate various biochemical pathways. The compound’s ability to form strong bonds with nucleophiles makes it effective in catalysis and other chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Ifosfamide: A DNA alkylating agent used in chemotherapy.
2-Phenyl-5-oxazolone: Used as a reagent in organic synthesis.
Uniqueness
2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one stands out due to its unique ring structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
104125-18-0 |
|---|---|
Fórmula molecular |
C9H12NO2P |
Peso molecular |
197.17 g/mol |
Nombre IUPAC |
2-phenyl-1,3,2λ5-oxazaphosphinane 2-oxide |
InChI |
InChI=1S/C9H12NO2P/c11-13(10-7-4-8-12-13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,10,11) |
Clave InChI |
BVOMCVBBTZZAHQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNP(=O)(OC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
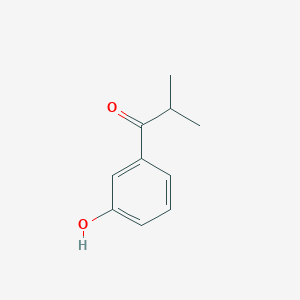
![2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14336907.png)
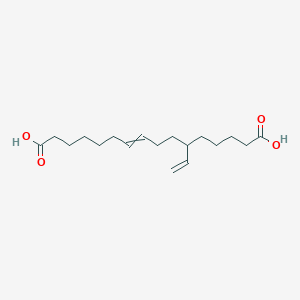
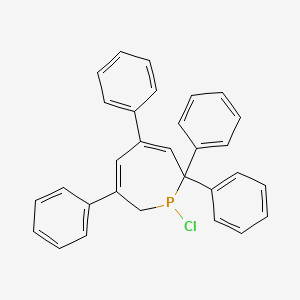
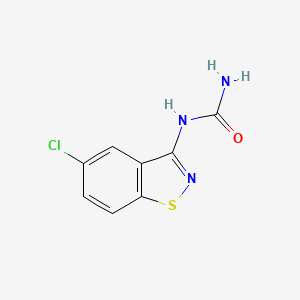
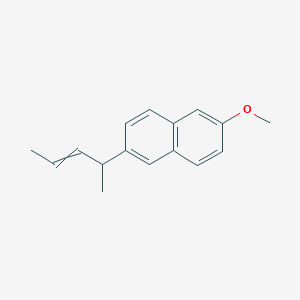
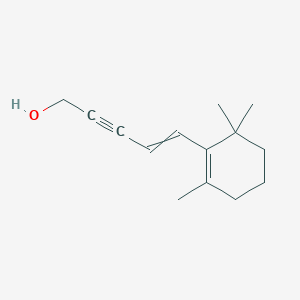
![1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14336919.png)
![1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B14336920.png)
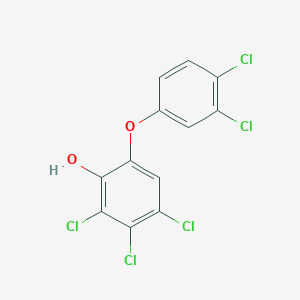
![1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14336930.png)
